![molecular formula C21H22F2N2O2 B4720137 1-(2-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4720137.png)
1-(2-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide
Overview
Description
1-(2-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide, also known as FP1, is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications.
Mechanism of Action
1-(2-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide exerts its effects through the inhibition of various enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as to reduce the production of inflammatory cytokines in animal models of neurodegenerative diseases. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide in lab experiments is its high potency and selectivity for HDAC inhibition. However, its relatively low solubility and stability may limit its use in certain experimental settings.
Future Directions
Future research on 1-(2-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide could focus on its potential therapeutic applications in other diseases, such as autoimmune disorders and viral infections. Additionally, further studies are needed to elucidate its exact mechanism of action and to optimize its pharmacokinetic properties for clinical use. Finally, the development of novel analogs and derivatives of 1-(2-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide could lead to the discovery of even more potent and selective HDAC inhibitors.
Scientific Research Applications
1-(2-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and glioma. Additionally, it has been found to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke.
properties
IUPAC Name |
1-(2-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O2/c22-17-7-5-15(6-8-17)9-12-24-20(26)16-10-13-25(14-11-16)21(27)18-3-1-2-4-19(18)23/h1-8,16H,9-14H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTHECNDRYBVCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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